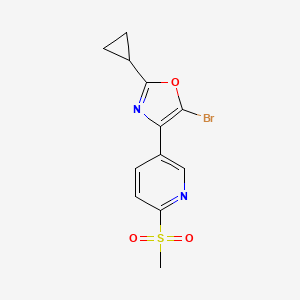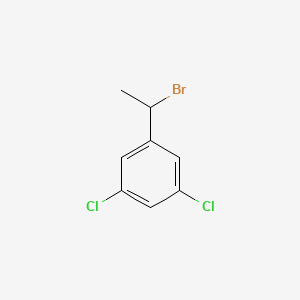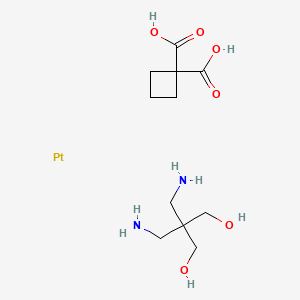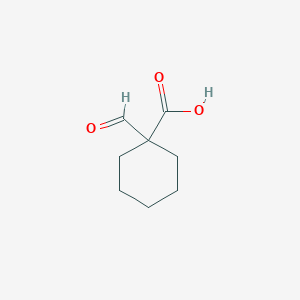
5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromo group: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the cyclopropyl group: This can be done through cyclopropanation reactions.
Incorporation of the pyridinyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridinyl moieties.
Reduction: Reduction reactions might target the oxazole ring or the sulfonyl group.
Substitution: Halogen substitution reactions can occur at the bromo position, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could produce various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-cyclopropyl-1,3-oxazole: Lacks the pyridinyl and sulfonyl groups.
2-Cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole: Lacks the bromo group.
5-Bromo-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole: Lacks the cyclopropyl group.
Uniqueness
The presence of the bromo, cyclopropyl, and methylsulfonylpyridinyl groups in 5-Bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H11BrN2O3S |
|---|---|
Poids moléculaire |
343.20 g/mol |
Nom IUPAC |
5-bromo-2-cyclopropyl-4-(6-methylsulfonylpyridin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C12H11BrN2O3S/c1-19(16,17)9-5-4-8(6-14-9)10-11(13)18-12(15-10)7-2-3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
FJYRBZVEUVURPE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC=C(C=C1)C2=C(OC(=N2)C3CC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)



![Methyl 6-chloro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13892001.png)
![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)



![N'-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-(4-fluorophenyl)acetohydrazide](/img/structure/B13892026.png)


![8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione](/img/structure/B13892043.png)
![[2-(17-Hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13892044.png)
